molecular formula C7H13N B1624611 2-Methylhexanenitrile CAS No. 20654-42-6

2-Methylhexanenitrile

Cat. No.: B1624611
CAS No.: 20654-42-6
M. Wt: 111.18 g/mol
InChI Key: PZYFAYMXLISRGL-UHFFFAOYSA-N
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Description

2-Methylhexanenitrile is an organic compound with the molecular formula C₇H₁₃N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom. . It is a colorless liquid with a faint odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylhexanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the dehydration of amides or the reaction of halogenoalkanes with cyanide salts under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Methylhexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Reduction: Lithium aluminum hydride.

    Grignard Reaction: Grignard reagents (e.g., phenylmagnesium bromide).

Major Products:

    Hydrolysis: Carboxylic acids.

    Reduction: Primary amines.

    Grignard Reaction: Ketones.

Scientific Research Applications

2-Methylhexanenitrile is used in various scientific research applications:

Mechanism of Action

The mechanism by which 2-Methylhexanenitrile exerts its effects involves its interaction with various molecular targets. For example, in hydrolysis reactions, the nitrile group is attacked by water molecules, leading to the formation of carboxylic acids. In reduction reactions, the nitrile group is reduced to an amine group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

2-Methylhexanenitrile can be compared with other nitriles such as:

Uniqueness: The presence of the methyl group at the second carbon in this compound distinguishes it from other nitriles, affecting its reactivity and physical properties.

Properties

IUPAC Name

2-methylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-3-4-5-7(2)6-8/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYFAYMXLISRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458231
Record name 2-methylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20654-42-6
Record name 2-methylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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